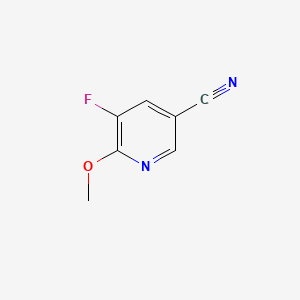

5-Fluoro-6-methoxynicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDZWNRDLUSNHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857090 | |

| Record name | 5-Fluoro-6-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256788-78-9 | |

| Record name | 5-Fluoro-6-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Linchpin Role of Pyridine Based Nitriles in Advanced Chemical Synthesis

Pyridine-based nitriles, also known as nicotinonitriles, are a cornerstone of modern organic and medicinal chemistry. ekb.egnumberanalytics.com The pyridine (B92270) ring is a prevalent N-heteroaromatic system found in a vast array of biologically active compounds and natural products, including nicotinic acid and vitamin B6. ekb.eg The incorporation of a nitrile (cyano) group onto this ring system dramatically enhances its synthetic utility.

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and amides, which are crucial for building molecular complexity. Furthermore, the electron-withdrawing nature of the nitrile group can influence the reactivity of the pyridine ring, enabling a diverse range of chemical transformations. ekb.eg This versatility has led to the use of nicotinonitrile derivatives in the synthesis of compounds with a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. ekb.egekb.egresearchgate.net

The significance of pyridine derivatives extends to various industries:

| Industry | Applications of Pyridine Derivatives |

| Pharmaceuticals | Core structure in antihistamines, anti-inflammatory drugs, and anticancer agents. numberanalytics.com |

| Agrochemicals | Used in the formulation of insecticides, herbicides, and fungicides. numberanalytics.com |

| Organic Materials | Employed in the synthesis of conducting polymers and luminescent materials. numberanalytics.com |

The Strategic Advantage of Fluorinated and Methoxylated Heterocycles

The introduction of fluorine and methoxy (B1213986) groups into heterocyclic structures like 5-Fluoro-6-methoxynicotinonitrile is a strategic decision in modern synthetic chemistry, bestowing unique and advantageous properties upon the molecule. researchgate.nettandfonline.com

Fluorinated Heterocycles: The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.govbeilstein-journals.org In medicinal chemistry, fluorination is a widely used strategy to enhance the metabolic stability of a drug, improve its bioavailability, and modulate its acidity or basicity. tandfonline.com The carbon-fluorine bond is exceptionally strong and not commonly found in nature, which can protect the molecule from metabolic degradation, thereby increasing its half-life. tandfonline.com Fluorinated heterocycles are key components in a significant number of FDA-approved drugs, highlighting their importance in drug discovery and development. tandfonline.com The synthesis of these compounds is a major focus of current research, with ongoing efforts to develop new and efficient methods for introducing fluorine into heterocyclic systems. researchgate.netmdpi.com

Methoxylated Heterocycles: The presence of a methoxy group can also significantly influence a molecule's properties. It can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. Furthermore, the methoxy group can be readily converted into a hydroxy group, providing another point for further chemical modification. The strategic placement of a methoxy group can also impact the electronic properties of the heterocyclic ring, influencing its reactivity and interaction with other molecules. rsisinternational.org The synthesis of methoxy-substituted heterocycles is an active area of research, with applications in the development of new pharmaceuticals and functional materials. rsisinternational.orgevitachem.com

Charting the Research Trajectories of Nicotinonitrile Derivatives

De Novo Synthesis Approaches

De novo synthesis refers to the construction of the 5-fluoro-6-methoxynicotinonitrile molecule from simpler, acyclic precursors. These methods focus on building the fundamental pyridine ring with the desired substituents already in place or strategically positioned for later modification.

Multi-Step Reaction Sequences and Precursors for Pyridine Core Formation

The formation of the pyridine core is a critical step. One common approach involves the condensation of various components. For instance, multi-component reactions can be employed, reacting aldehydes, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) to form highly substituted pyridines. researchgate.net Another strategy utilizes the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynyl (B1212043) carbonyl compound to create a trisubstituted pyridine with high regioselectivity. beilstein-journals.org This method is advantageous as it allows for the controlled placement of substituents on the pyridine ring.

The synthesis of related nicotinonitrile derivatives often starts with precursors like β-dicarbonyl compounds and malononitrile, which undergo cyclization reactions. ekb.eg For example, a continuous synthesis approach for a bromo derivative of a nevirapine (B1678648) intermediate, 2-bromo-4-methylnicotinonitrile, has been developed using inexpensive, acyclic starting materials like acetone (B3395972) and malononitrile. researchgate.netbeilstein-journals.org This highlights the potential for building complex pyridines from simple, commodity-based chemicals.

| Precursor Type | Reaction | Resulting Structure |

| Aldehydes, Malononitrile, Ammonium Acetate | Multi-component reaction | Highly substituted pyridines |

| Enamine, Ethynyl carbonyl compound | Bohlmann–Rahtz synthesis | Trisubstituted pyridines |

| β-Dicarbonyl compounds, Malononitrile | Cyclization | 3-Cyano-2-oxopyridine derivatives |

| Acetone, Malononitrile | Continuous flow synthesis | Substituted nicotinonitriles |

One-Pot Synthesis Strategies for Nicotinonitrile Frameworks

One-pot synthesis offers an efficient alternative to multi-step procedures by combining several reaction steps in a single reactor without isolating intermediates. This approach is beneficial for its simplicity, high yields, and often shorter reaction times. bohrium.com For example, derivatives of methyl piperazinyl–quinolinyl nicotinonitrile have been synthesized using a one-pot method under microwave conditions, which significantly reduces the reaction time. bohrium.com Similarly, the synthesis of 4,6-diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles has been achieved through a convenient one-pot reaction of 1,3-diaryl-prop-2-en-1-ones and malononitrile. researchgate.net These methods demonstrate the feasibility of constructing the nicotinonitrile framework efficiently.

Functional Group Interconversions Leading to this compound

This approach involves starting with a pre-formed pyridine ring and then introducing or modifying the necessary functional groups—nitrile, fluorine, and methoxy (B1213986)—to arrive at the final product.

Nitrile Group Introduction and Modification Techniques

The introduction of a nitrile (cyano) group onto a pyridine ring is a key transformation. Methods for the C-H cyanation of pyridines are available, including a C3-selective cyanation process that involves the reaction of a dihydropyridine (B1217469) intermediate with a cyano electrophile. researchgate.net The nitrile group can also be introduced through the Sandmeyer reaction, where an amino group is converted to a diazonium salt and then displaced by a cyanide. ontosight.ai Additionally, the nitrile group itself can be a precursor for other functionalities, although for the synthesis of this compound, its presence is the desired outcome.

Fluorine and Methoxy Group Installation Methodologies on Pyridine Ring

The installation of fluorine and methoxy groups onto the pyridine ring requires specific and often regioselective methods.

Fluorination: The introduction of a fluorine atom onto a pyridine ring can be challenging. However, several methods have been developed. One approach involves the use of silver(II) fluoride (B91410) (AgF2), which allows for the site-selective fluorination of a single carbon-hydrogen bond adjacent to the nitrogen atom at ambient temperature. nih.govacs.org Another method utilizes elemental fluorine-iodine mixtures to achieve selective fluorination, yielding 2-fluoro-derivatives. rsc.org Nucleophilic fluorination, using sources of fluoride ions (F⁻) to displace leaving groups like chloride or bromide, is another major strategy. wikipedia.org

Methoxylation: The introduction of a methoxy group can be achieved through nucleophilic substitution of a suitable leaving group, such as a halogen, with a methoxide (B1231860) source like sodium methoxide. google.com The reaction may be facilitated by a catalyst such as copper bromide. google.com Photochemical methods have also been explored for the methoxylation of pyridine derivatives. For instance, UV-irradiation of methyl 2-pyridinecarboxylate in methanol (B129727) in the presence of sulfuric acid leads to methoxylation. oup.com

| Functional Group | Reagent/Method | Position of Introduction |

| Fluorine | Silver(II) fluoride (AgF₂) | Adjacent to nitrogen |

| Fluorine | Elemental fluorine-iodine mixture | 2-position |

| Fluorine | Nucleophilic displacement (e.g., Halex process) | Varies based on leaving group position |

| Methoxy | Sodium methoxide | Displaces a leaving group |

| Methoxy | Photochemical reaction with methanol | Varies based on substrate and conditions |

Optimization of Synthetic Pathways

Flow Chemistry: Continuous flow chemistry offers advantages over traditional batch processing by allowing for better control over reaction parameters, improved heat and mass transfer, and safer handling of hazardous intermediates. researchgate.netbeilstein-journals.org This can lead to higher yields and purity.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. bohrium.comresearchgate.net

Catalyst Selection: The choice of catalyst can dramatically influence the efficiency and selectivity of a reaction. For example, iron(III) chloride has been used to promote the synthesis of multi-substituted nicotinonitriles. thieme-connect.com

Reagent and Solvent Choice: Selecting cost-effective and environmentally benign reagents and solvents is a key aspect of optimization. researchgate.net

By carefully selecting the synthetic strategy, whether through de novo construction or functional group interconversion, and by optimizing the reaction conditions, the efficient and scalable synthesis of this compound can be achieved.

Catalysis and Reagent Selection for Enhanced Yields and Selectivity

The efficiency of synthesizing fluorinated nicotinonitriles is highly dependent on the choice of catalysts and reagents, which play a pivotal role in enhancing reaction yields and controlling regioselectivity. Transition-metal catalysis, in particular, has emerged as a powerful tool for constructing carbon-fluorine bonds. beilstein-journals.org

Palladium (Pd)-catalyzed reactions, for instance, are utilized for the fluorination of various organic molecules. beilstein-journals.org In many cases, a catalytically active Pd(IV)-F electrophile can be formed, which is capable of fluorinating even weakly nucleophilic aromatic rings. beilstein-journals.org The choice of the fluorinating agent is equally crucial. Electrophilic fluorine sources like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are known for their ability to deliver fluorine to specific positions in a molecule, often with high regioselectivity. researchgate.netlew.ro This is particularly advantageous when direct fluorination of an activated position on the pyridine ring is desired. researchgate.net

Alternatively, nucleophilic fluorinating agents, where a fluoride anion (F⁻) is the reactive species, are widely used. acsgcipr.orgtcichemicals.com Simple and readily available reagents such as potassium fluoride (KF) can be employed, often in combination with phase-transfer catalysts like tetra-n-butylammonium fluoride (TBAF) to enhance the nucleophilicity and solubility of the fluoride ion in organic solvents. acs.orgacs.org The use of anhydrous tetralkylammonium fluorides in solvents like DMSO has been shown to facilitate rapid fluorination of otherwise unreactive substrates. acs.org

The selection between electrophilic and nucleophilic fluorinating agents depends on the substrate and the desired synthetic strategy. The table below summarizes key reagents and catalysts used in the synthesis of fluorinated heterocycles, highlighting their roles.

| Catalyst/Reagent | Type | Function in Synthesis | Key Advantages |

| Palladium (Pd) Catalysts | Transition Metal Catalyst | Activates C-H or C-Halogen bonds for fluorination. beilstein-journals.org | Enables fluorination of unactivated substrates. beilstein-journals.org |

| Selectfluor | Electrophilic (F⁺) Fluorinating Agent | Delivers an electrophilic fluorine atom to the substrate. researchgate.netlew.ro | High regioselectivity, stable, and easy to handle. researchgate.netlew.ro |

| Potassium Fluoride (KF) | Nucleophilic (F⁻) Fluorinating Agent | Provides a source of fluoride ions for substitution reactions. acs.orgdovepress.com | Low cost and readily available. dovepress.com |

| Tetra-n-butylammonium fluoride (TBAF) | Phase-Transfer Catalyst / Nucleophilic Fluorinating Agent | Increases the nucleophilicity and solubility of the fluoride ion. acs.orgacs.org | Facilitates fluorination of reluctant substrates at high temperatures. acs.org |

| Copper (Cu) Catalysts | Transition Metal Catalyst | Used in photoredox catalysis to generate aryl radicals for fluorination. mdpi.com | Tolerates protic groups not compatible with other methods. mdpi.com |

Recent advancements also include the use of visible-light photoredox catalysis, which offers a mild and powerful strategy for activating molecules. mdpi.com This method can be used for the fluorination of arenes and heteroarenes, often employing copper-based photocatalysts. This approach can tolerate a wide range of functional groups that might not be compatible with traditional transition-metal-catalyzed fluorination reactions. mdpi.com

Green Chemistry Principles in the Synthesis of Fluorinated Nicotinonitriles

The application of green chemistry principles to the synthesis of fluorinated compounds like this compound is of growing importance in the chemical industry. dovepress.com The goal is to develop processes that are more environmentally friendly, safer, and more efficient. This involves careful consideration of reagents, solvents, and energy consumption. acsgcipr.org

A key principle is the use of less hazardous chemical syntheses. Traditional fluorinating agents can be highly toxic and corrosive. lew.roacsgcipr.org Green chemistry encourages the use of safer alternatives. For example, replacing hazardous reagents like antimony trifluoride (SbF₃) or sulfur tetrafluoride (SF₄) with more manageable sources like potassium fluoride (KF) is a significant step. dovepress.comeurekalert.org The development of solid, stable fluorinating agents like FLUOLEAD™ (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride), which is less prone to fuming and more stable than reagents like DAST (diethylaminosulfur trifluoride), also aligns with green chemistry goals. tcichemicals.com

Atom economy is another central concept, aiming to maximize the incorporation of all materials used in the process into the final product. acsgcipr.org Reactions should be designed to minimize the generation of waste. For instance, processes that produce non-toxic salts like NaCl and KCl as byproducts are preferred over those that generate hazardous waste. eurekalert.org

The choice of solvent is also critical. Green chemistry promotes the use of safer solvents or, ideally, solvent-free conditions. acsgcipr.org If solvents are necessary, those with lower environmental impact are preferred. Furthermore, developing catalytic processes, as discussed in the previous section, is inherently a green approach. Catalysts, used in small amounts, can replace stoichiometric reagents that are often used in large excess, thereby reducing waste. beilstein-journals.orgacsgcipr.org

The table below outlines several green chemistry principles and their application in the synthesis of fluorinated nicotinonitriles.

| Green Chemistry Principle | Application in Fluorinated Nicotinonitrile Synthesis | Example/Strategy |

| Prevention of Waste | Designing syntheses to produce minimal byproducts. | Utilizing catalytic reactions that reduce the need for excess reagents. acsgcipr.org |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Choosing reactions like addition or cyclization over substitution where possible. dovepress.com |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. | Employing safer fluorinating agents like KF or solid reagents over highly toxic gases or liquids. dovepress.comeurekalert.org |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or using safer alternatives. | Performing reactions in water or under solvent-free conditions when feasible. acsgcipr.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Utilizing methods like visible-light photoredox catalysis which operate under mild conditions. mdpi.com |

| Use of Catalysis | Preferring catalytic reagents over stoichiometric reagents. | Employing transition-metal (e.g., Pd, Cu) or organocatalysts to improve efficiency and reduce waste. beilstein-journals.orgmdpi.com |

Chemoenzymatic methods, which use enzymes to catalyze specific steps, represent another frontier in the green synthesis of complex molecules. nih.gov While not yet standard for nicotinonitriles, this approach offers high selectivity and operates under mild, environmentally benign conditions, pointing towards future directions in sustainable chemical manufacturing. nih.gov

Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by various nucleophiles. libretexts.org This allows for transformations into several other important functional groups.

The electrophilic carbon of the nitrile group readily undergoes attack by strong carbon-based nucleophiles such as Grignard and organolithium reagents. chemistrysteps.com This reaction proceeds via the formation of an intermediate imine anion. Subsequent hydrolysis of this intermediate in an acidic workup step yields a ketone. libretexts.orgchemistrysteps.com For example, the reaction of this compound with a Grignard reagent like ethylmagnesium bromide would be expected to produce the corresponding ketone after hydrolysis.

Another important nucleophilic addition is the addition of the cyanide ion itself, often from a source like hydrogen cyanide (HCN) or potassium cyanide (KCN), which can lead to the formation of cyanohydrins when reacting with aldehydes and ketones. youtube.com While this is a reaction of carbonyls, the nitrile group of the title compound can be formed via a related nucleophilic substitution using a cyanide ion on a suitable substrate. chemistrysteps.com

| Reagent Category | Specific Reagent | Intermediate | Final Product |

| Organometallic | Grignard (R-MgX) | Imine Anion | Ketone (after hydrolysis) |

| Organometallic | Organolithium (R-Li) | Imine Anion | Ketone (after hydrolysis) |

| Hydride Donor | LiAlH₄ | Imine Anion | Primary Amine |

| Hydride Donor | DIBAL-H | Imine | Aldehyde (after hydrolysis) |

| Hydroxide | NaOH / H₂O | Imidate | Carboxylic Acid (after hydrolysis) |

The nitrile group can be fully hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. libretexts.orgchemistrysteps.com The reaction proceeds through an amide intermediate. chemistrysteps.com In the first stage of hydrolysis, one molecule of water adds to the nitrile, forming an amide. Under forcing conditions (typically involving heat and strong acid or base), the amide is then further hydrolyzed to the carboxylic acid and ammonia (B1221849) (or an ammonium salt). masterorganicchemistry.comyoutube.com

By controlling the reaction conditions, it is possible to isolate the intermediate amide. This two-step hydrolysis provides a valuable route to both 5-fluoro-6-methoxypyridine-3-carboxamide and the corresponding 5-fluoro-6-methoxy-nicotinic acid. The subsequent conversion of the carboxylic acid to esters can be achieved through standard esterification methods, such as the Fischer esterification.

Nitriles can be reduced to either primary amines or aldehydes depending on the reducing agent employed. chemistrysteps.com Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will fully reduce the nitrile to a primary amine. libretexts.orgorganic-chemistry.org The reaction involves the addition of two hydride equivalents to the carbon-nitrogen triple bond.

Conversely, the use of a milder reducing agent, such as diisobutylaluminum hydride (DIBAL-H), allows for the partial reduction of the nitrile. DIBAL-H adds one hydride equivalent to form an imine intermediate, which is then hydrolyzed during aqueous workup to yield an aldehyde. chemistrysteps.com This provides a direct synthetic route to 5-fluoro-6-methoxy-nicotinaldehyde.

| Reagent | Conditions | Product | Functional Group Transformation |

| LiAlH₄, then H₂O | Reduction | (5-Fluoro-6-methoxypyridin-3-yl)methanamine | Nitrile to Primary Amine |

| DIBAL-H, then H₂O | Partial Reduction | 5-Fluoro-6-methoxynicotinaldehyde | Nitrile to Aldehyde |

| H₃O⁺, heat | Acidic Hydrolysis | 5-Fluoro-6-methoxynicotinic acid | Nitrile to Carboxylic Acid |

| 1. NaOH, H₂O, heat 2. H₃O⁺ | Basic Hydrolysis | 5-Fluoro-6-methoxynicotinic acid | Nitrile to Carboxylic Acid |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of this compound is electron-deficient due to the electronegativity of the ring nitrogen and the presence of the electron-withdrawing nitrile group. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), while generally deactivating it towards electrophilic aromatic substitution.

The fluorine atom is an effective leaving group in SNAr reactions. This allows for its displacement by a variety of nucleophiles, including alkoxides, thiolates, and amines, to generate a diverse array of substituted nicotinonitrile derivatives. nih.govosti.gov For example, reaction with sodium methoxide would yield 5,6-dimethoxynicotinonitrile, while reaction with an amine like pyrrolidine (B122466) would furnish 5-(pyrrolidin-1-yl)-6-methoxynicotinonitrile.

The methoxy group represents an ether linkage on the aromatic ring. The cleavage of aryl ethers typically requires harsh conditions, such as refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.comyoutube.comtransformationtutoring.com The mechanism involves the initial protonation of the ether oxygen to form a good leaving group (methanol). masterorganicchemistry.com The halide ion then acts as a nucleophile. In the case of an aryl alkyl ether, the nucleophile will attack the alkyl carbon (methyl group) via an SN2 mechanism, breaking the C-O bond and yielding a phenol (B47542) and an alkyl halide. libretexts.org Therefore, treating this compound with HBr or HI would be expected to cleave the ether, producing 5-fluoro-6-hydroxynicotinonitrile and methyl bromide or methyl iodide, respectively. The C(aryl)-O bond remains intact because the sp²-hybridized carbon of the pyridine ring is resistant to nucleophilic attack under these conditions. libretexts.orgyoutube.com

Transalkoxylation, the exchange of one alkoxy group for another, is less common for simple aryl ethers but can sometimes be achieved under specific catalytic or forcing conditions.

Reactivity of Other Positions on the Pyridine Core

The reactivity of the pyridine core in this compound is significantly influenced by the electronic properties of its substituents. The fluorine atom at the 5-position and the nitrile group at the 3-position are strongly electron-withdrawing, while the methoxy group at the 6-position is electron-donating. This electronic arrangement dictates the susceptibility of the different carbon atoms of the pyridine ring to nucleophilic and electrophilic attack.

In the context of nucleophilic aromatic substitution (SNAr), the fluorine atom itself is a primary site of reactivity. However, the other positions on the pyridine core also exhibit distinct reactivity profiles. The carbon atoms at the C2 and C4 positions are ortho and para to the electron-withdrawing cyano group, respectively, and are also influenced by the methoxy and fluoro substituents.

Studies on related substituted pyridines indicate that positions activated by electron-withdrawing groups are susceptible to nucleophilic attack. For instance, in 4,6-dichloro-5-nitrobenzofuroxan, the carbon atom at C4, which is flanked by electron-withdrawing groups, is the most susceptible to nucleophilic substitution. mdpi.com In this compound, the C4 position is activated by the adjacent cyano and fluoro groups, making it a potential site for nucleophilic attack, although this is generally less favored than substitution of the fluorine atom.

Derivatization via Side-Chain Modifications

Beyond the direct functionalization of the pyridine core, the existing substituents offer avenues for further derivatization, enabling the construction of more complex molecular architectures.

Alkylation and Arylation Strategies for Extended Scaffolds

The extension of the molecular scaffold through alkylation and arylation reactions is a key strategy in drug discovery. For this compound, such transformations can be envisioned through cross-coupling reactions. While specific studies on this exact molecule are not prevalent, general methodologies for the arylation of heterocyclic compounds are well-established.

Nickel-catalyzed Suzuki cross-coupling reactions, for example, have been employed for the synthesis of aryldifluoromethyl aryl ethers, demonstrating the utility of such methods in forming C-C bonds with fluorinated compounds. springernature.com Similarly, copper-mediated cross-coupling of aryl halides with sources of cyano groups has been reported. researchgate.net These precedents suggest that the fluorine atom or a potential bromo or iodo derivative of this compound could serve as a handle for palladium- or nickel-catalyzed cross-coupling reactions with a variety of organometallic reagents (e.g., boronic acids, organozincs) to introduce new alkyl and aryl groups.

The use of polyfunctional zinc and magnesium organometallic reagents is particularly relevant, as they tolerate a wide range of functional groups, which would be crucial for the successful derivatization of the multifunctional this compound. researchgate.net

Formation of Fused Heterocyclic Systems from the Pyridine Core

The nitrile group of this compound is a versatile functional group that can participate in cyclization reactions to form fused heterocyclic systems. The synthesis of novel 6,5- and 6,6-membered fused heterocyclic compounds often involves the elaboration of existing functional groups on a core heterocycle. nih.gov

For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, which can then undergo condensation reactions with appropriate bifunctional reagents to construct a new ring fused to the pyridine core. An example of a similar strategy involves the synthesis of aminobenzofuran spiroindanone and spirobarbituric acid derivatives through a cascade cyclization reaction. nih.gov While the starting materials are different, the principle of using a functional group to initiate a ring-forming cascade is applicable.

The reaction of 1,2,3-triazines with amidines to form pyrimidines showcases an inverse electron demand Diels-Alder reaction, a powerful tool for heterocycle synthesis. nih.gov The electron-deficient nature of the this compound pyridine ring could potentially enable its participation in similar cycloaddition reactions, leading to the formation of fused polycyclic systems.

Radical Reactions and Their Application to this compound

Radical reactions offer a complementary approach to ionic reactions for the functionalization of heterocyclic compounds. The application of radical chemistry to pyridines has seen significant advancements.

Minisci-type reactions, which involve the addition of carbon-centered radicals to protonated heteroaromatics, are a classic example of radical functionalization of pyridines. nih.gov Although regioselectivity can be an issue, this approach could potentially be used to introduce alkyl groups onto the pyridine core of this compound.

More recently, photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. For example, the direct, site-selective α-aryloxyalkyl C–H cyanation and allylation of aryl alkyl ethers proceeds via an α-aryloxyalkyl radical. nih.gov While this is not directly applicable to the pyridine core, it highlights the potential of radical-based strategies.

Applications of 5 Fluoro 6 Methoxynicotinonitrile As a Versatile Chemical Building Block

Precursor in Complex Organic Molecule Synthesis

The reactivity of 5-Fluoro-6-methoxynicotinonitrile facilitates its use as a foundational element for constructing intricate molecular frameworks. The electron-withdrawing nature of the nitrile and fluoro groups activates the pyridine (B92270) ring for nucleophilic substitution, while the methoxy (B1213986) group can also serve as a leaving group under specific conditions. The nitrile group itself is a versatile handle for further chemical transformations.

Chemical libraries, which are large collections of diverse small molecules, are essential tools in drug discovery and chemical biology. openaccessjournals.com The synthesis of these libraries often relies on "privileged scaffolds," which are molecular frameworks capable of providing ligands for more than one biological target. mdpi.com Nitrogen-containing heterocycles are a prominent class of such scaffolds due to their prevalence in natural products and approved drugs. mdpi.comopenmedicinalchemistryjournal.comresearchgate.net

This compound serves as an excellent starting material for generating diverse heterocyclic scaffolds. Its functional groups allow for sequential and regioselective reactions to build fused ring systems. For instance, the fluorine atom can be displaced by various nucleophiles (e.g., amines, thiols) in SNAr reactions, a common strategy in building libraries of substituted pyridines. nih.gov Subsequently, the nitrile and methoxy groups can be manipulated to achieve cyclization, leading to the formation of bicyclic and polycyclic heterocyclic systems. This divergent approach allows for the rapid generation of numerous structurally distinct molecules from a single, readily accessible precursor, which is a key principle in the design of chemical libraries. nih.gov The resulting libraries of advanced heterocyclic scaffolds, such as pyrazolopyridines, furopyridines, and thienopyridines, provide a rich source of chemical diversity for high-throughput screening campaigns. beilstein-journals.org

Table 1: Synthetic Strategies for Heterocyclic Scaffolds This table is interactive. Click on the headers to sort.

| Starting Material | Reaction Type | Resulting Scaffold Class | Potential for Library Diversity |

|---|---|---|---|

| This compound | Nucleophilic Aromatic Substitution (SNAr) | Substituted Pyridines | High (Vast number of available nucleophiles) |

| Substituted Nicotinonitrile | Intramolecular Cyclization | Fused Bicyclic Heterocycles (e.g., Thienopyridines) | Moderate to High (Depends on cyclization partner) |

| Nicotinonitrile Derivatives | Multicomponent Reactions (MCRs) | Poly-substituted Pyridines, Pyrimidones | Very High (Combinatorial nature of MCRs) researchgate.netbeilstein-journals.org |

Synthesis of Polycyclic Aromatic Systems Incorporating Nicotinonitrile Moieties

The nicotinonitrile core is a key component in the synthesis of various polycyclic aromatic systems. tandfonline.com Multi-component reactions are particularly effective for this purpose, allowing for the construction of complex structures in a single step. For example, nicotinonitrile derivatives can be synthesized through reactions involving various aldehydes, malononitrile (B47326), and other reagents, sometimes catalyzed by nanomagnetic catalysts to improve efficiency and yield. researchgate.net

One notable application is the synthesis of coumarin-linked nicotinonitrile derivatives. These are formed via a one-pot, four-component reaction between 3-acetylcoumarin, an aldehyde, malononitrile or ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297). researchgate.net Similarly, the nicotinonitrile framework can be integrated into other elaborate structures, such as bis-nicotinonitrile derivatives, which are synthesized from bis-chalcones and malononitrile. researchgate.net The hydrazide functionality derived from the nitrile group can also serve as a starting point for creating further heterocyclic rings, like 1,3,4-oxadiazoles, fused to the initial pyridine structure. tandfonline.com These synthetic strategies demonstrate the utility of the nicotinonitrile moiety in building extended, rigid, and planar polycyclic systems that are of interest in materials science and medicinal chemistry. tandfonline.comconsensus.app

Role in Medicinal Chemistry Scaffold Development (Focus on Chemical Synthesis, not Biological Activity)

In medicinal chemistry, the pyridine ring is considered a "privileged structure" due to its presence in numerous therapeutic agents. dovepress.com The synthesis of novel pyridine-based frameworks is a central theme in drug discovery programs. nih.govmdpi.comdergipark.org.tr

This compound is an ideal starting point for creating novel pyridine-based molecular frameworks. The fluorine atom at the 5-position and the methoxy group at the 6-position can be selectively displaced by various nucleophiles, providing access to a wide range of 5,6-disubstituted nicotinonitrile derivatives. For example, reaction with N-cyanoacetoarylsulfonylhydrazide can lead to the formation of functionalized pyridine-based sulfonamides. acs.org The nitrile group offers a versatile handle for further elaboration; it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, each opening up new avenues for derivatization and scaffold construction. These transformations are fundamental in building libraries of compounds for screening, such as novel pyridinone–quinazoline derivatives or imidazo[4,5-b]pyridines. nih.govfrontiersin.org

Table 2: Key Reactions in Pyridine Framework Synthesis This table is interactive. Click on the headers to sort.

| Reagent/Reaction Type | Target Functional Group | Resulting Structure | Citation |

|---|---|---|---|

| Nucleophilic Amines/Thiols | 5-Fluoro group | 5-Amino/Thio-substituted nicotinonitriles | nih.gov |

| N-Cyanoacetoarylsulfonylhydrazide | Electrophilic sites | Pyridine-based Sulfonamides | acs.org |

| Hydrolysis (Acid/Base) | Nitrile group | Nicotinic acid or Nicotinamide | |

| Reduction (e.g., H2/Catalyst) | Nitrile group | Aminomethylpyridine | |

| Condensation Reactions | Nitrile or derived groups | Fused heterocycles (e.g., Pyridopyrimidines) | frontiersin.org |

Scaffold Hopping and Bioisosteric Replacement Strategies Utilizing Fluorinated Nicotinonitriles

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design new compounds with improved properties by replacing a central core structure or specific functional groups with chemically different but functionally similar ones. nih.govnih.govresearchgate.net The goal is often to enhance potency, improve pharmacokinetic profiles, or secure novel intellectual property. researchgate.net

The fluorinated nicotinonitrile scaffold is an excellent candidate for such strategies. Fluorine itself is a well-known bioisostere for hydrogen, but its high electronegativity can significantly alter the local electronic environment, pKa, and metabolic stability of a molecule. cresset-group.comnih.gov Substituting a core scaffold in a known active compound with the this compound ring can lead to new analogues with potentially superior drug-like properties. nih.govnih.gov For example, the pyridine nitrogen acts as a hydrogen bond acceptor, a feature that can be crucial for binding to a biological target. The strategic placement of the fluorine atom can block sites of metabolism or introduce favorable interactions within a protein's binding pocket. cresset-group.com Therefore, synthetic chemists can utilize this compound to "hop" from an existing scaffold (e.g., a benzothiazole (B30560) or an indole) to a novel fluorinated pyridine core, while aiming to retain or improve the desired biological interactions. openmedicinalchemistryjournal.com

Applications in Material Science and Agrochemical Research (Synthetic Utility Focus)

The synthetic utility of this compound extends beyond pharmaceuticals into the realms of material science and agrochemical research. In both fields, the pyridine ring and fluorine substituents are highly desirable structural motifs.

In material science, nicotinonitrile derivatives are investigated for their potential in creating materials with interesting optical properties. For instance, specifically substituted nicotinonitriles have been synthesized and studied as nonlinear optical (NLO) materials and as fluorescent materials. researchgate.net The combination of an electron-donating group (like an amine) and an electron-withdrawing group (the nitrile) on an aromatic system can lead to significant intramolecular charge transfer, a key requirement for NLO activity. The synthetic accessibility of various substituted nicotinonitriles, starting from precursors like this compound, allows for the fine-tuning of these electronic properties. evitachem.com

In agrochemical research, fluorine-containing compounds, particularly those with a pyridine ring, represent a significant portion of modern pesticides. nih.govnih.govagropages.com The trifluoromethylpyridine (TFMP) moiety is a key structural feature in many successful herbicides and insecticides. nih.gov The presence of fluorine can enhance the biological activity and metabolic stability of the agrochemical. nih.gov this compound serves as a valuable synthetic intermediate for accessing novel fluorinated pyridine structures that can be evaluated for herbicidal, fungicidal, or insecticidal properties. The reactivity of its functional groups allows for the attachment of various pharmacophores relevant to agrochemical activity, making it a key building block in the synthesis and discovery of new crop protection agents.

Computational and Theoretical Investigations of 5 Fluoro 6 Methoxynicotinonitrile

Quantum Chemical Studies on Molecular Structure and Conformation Relevant to Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular structure of 5-Fluoro-6-methoxynicotinonitrile. These calculations can predict geometric parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net The structure consists of a pyridine (B92270) ring substituted with a fluorine atom, a methoxy (B1213986) group, and a nitrile group.

The conformation of the molecule, especially the orientation of the methoxy group relative to the pyridine ring, is critical for its reactivity. The interplay between the electron-withdrawing effects of the fluorine atom and the nitrile group, and the electron-donating effect of the methoxy group, creates a unique electronic distribution across the aromatic ring. This distribution dictates the molecule's reactivity, particularly its susceptibility to nucleophilic attack. Computational methods can map the molecule's electrostatic potential surface, highlighting electron-rich and electron-poor regions that are key to its chemical interactions.

Table 1: Predicted Electronic and Structural Properties of this compound

| Property | Predicted Characteristic | Rationale |

| Molecular Geometry | Largely planar pyridine ring | Aromatic system with slight puckering possible due to substituents. |

| Methoxy Group Orientation | Preferred coplanarity with the ring | Maximizes resonance effects, though steric hindrance can cause out-of-plane rotation. |

| Electron Density on Ring | Reduced overall | Dominated by the strong electron-withdrawing nitrile group and electronegative fluorine. |

| Most Electron-Deficient Carbon | C6 (attached to methoxy/fluorine) and C4 | Influenced by the inductive and resonance effects of the substituents, making them prime targets for nucleophiles. |

Elucidation of Reaction Mechanisms and Transition States Involving the Compound

Understanding the precise pathway a reaction follows requires elucidating its mechanism, including the high-energy transition states that connect reactants, intermediates, and products. masterorganicchemistry.com For this compound, computational studies can model these pathways, calculate activation energies, and identify key intermediates, providing a detailed picture of its chemical transformations. ethz.chmdpi.com

Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted aromatic rings, especially those bearing strong electron-withdrawing groups. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.

In this compound, the pyridine ring is "activated" towards nucleophilic attack by the electron-withdrawing cyano group and the ring nitrogen. The fluorine atom at the 5-position is an excellent leaving group for SNAr reactions. masterorganicchemistry.com Computational studies can model the attack of a nucleophile at various positions on the ring, comparing the energies of the possible Meisenheimer intermediates and transition states to predict the most likely substitution pattern.

Pathway A: Substitution at C5: Attack by a nucleophile at the C5 position, leading to the displacement of the fluoride (B91410) ion. This is often a highly favorable pathway in SNAr reactions because fluoride is a good leaving group and the resulting negative charge in the Meisenheimer intermediate is stabilized by the adjacent ring nitrogen and the para-cyano group.

Pathway B: Substitution at C6: Nucleophilic attack at the C6 position to displace the methoxy group is also possible. However, methoxide (B1231860) is generally a poorer leaving group than fluoride, suggesting this pathway would have a higher activation energy.

DFT calculations can precisely quantify the activation barriers for these competing pathways, confirming the regioselectivity of the substitution.

The nitrile (cyano) group is a versatile functional group that can undergo various transformations, including reduction to an amine or hydrolysis to a carboxylic acid or amide. nih.govnih.gov

Hydrogenation to Primary Amines: The catalytic hydrogenation of nitriles is an important method for synthesizing primary amines. scispace.com While specific studies on this compound are not prevalent, research on the closely related compound methyl 6-methoxynicotinonitrile (B102282) shows it can be selectively hydrogenated to the corresponding primary amine using a defined iron pincer complex. scispace.com This suggests a similar transformation is feasible for the fluoro-substituted analogue. Computational models can help elucidate the mechanism of such catalytic hydrogenations, detailing the interaction of the nitrile with the metal catalyst surface or complex.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (nicotinic acid derivative) or an amide intermediate. Mechanistic studies, aided by computation, can explore the stepwise addition of water and subsequent proton transfers involved in this transformation.

Prediction of Reactivity and Selectivity in Chemical Transformations

By integrating the findings from quantum chemical studies and mechanistic elucidations, a predictive model of reactivity and selectivity for this compound can be constructed.

Regioselectivity: In SNAr reactions, the fluorine atom at C5 is the predicted site of substitution by a wide range of nucleophiles due to its nature as a good leaving group and the electronic activation provided by the ring structure.

Chemoselectivity: The compound possesses multiple reactive sites. Computational chemistry can help predict conditions to selectively target one functional group over another. For example, mild reduction conditions might selectively reduce the nitrile group without affecting the aromatic ring or causing defluorination. Conversely, harsh nucleophilic conditions would favor SNAr at the C5 position. scispace.com

Table 2: Predicted Selectivity in Reactions of this compound

| Reaction Type | Reagents | Predicted Major Product | Rationale |

| Nucleophilic Aromatic Substitution | Nu: (e.g., R-NH₂, R-O⁻) | 5-substituted-6-methoxynicotinonitrile | Fluorine is an excellent leaving group; C5 is activated. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Fe, Pd) | (5-Fluoro-6-methoxypyridin-3-yl)methanamine | Selective reduction of the nitrile group is a common transformation. scispace.com |

| Hydrolysis | H₃O⁺ or OH⁻, Heat | 5-Fluoro-6-methoxynicotinic acid | Complete hydrolysis of the nitrile group to a carboxylic acid. |

Molecular Modeling for Scaffold Design and Chemical Space Exploration

This compound serves as a valuable heterocyclic scaffold for building more complex molecules, particularly in medicinal chemistry. mdpi.com Its rigid pyridine core, decorated with strategically placed functional groups, makes it an attractive starting point for designing compounds that can fit into the binding pockets of biological targets like enzymes or receptors. nih.gov

Scaffold Hopping and Analogue Design: Molecular modeling techniques can be used to virtually modify the scaffold. nih.gov For example, the fluorine atom can be replaced with other halogens or functional groups to fine-tune binding affinity or metabolic stability. The nitrile group can be converted into other hydrogen-bond donors or acceptors, and the methoxy group can be altered to explore different pockets of a binding site.

Chemical Space Exploration: By using this compound as a core structure, computational methods can generate vast virtual libraries of derivatives. rsc.org These libraries can then be screened in silico against biological targets to identify promising lead compounds for further development, accelerating the drug discovery process. The specific arrangement of the fluoro, methoxy, and cyano groups provides a distinct three-dimensional pharmacophore that can be exploited in scaffold-based design.

Advanced Analytical Methodologies for Reaction Monitoring and Product Characterization in Research

Spectroscopic Techniques for Elucidinag New Derivatives and Intermediates

The structural elucidation of new derivatives and transient intermediates of 5-Fluoro-6-methoxynicotinonitrile heavily relies on sophisticated spectroscopic techniques. Advanced Nuclear Magnetic Resonance (NMR) pulse sequences and high-resolution mass spectrometry are at the forefront of these analytical efforts.

Advanced NMR Pulse Sequences for Structural Elucidation

For fluorinated heterocyclic compounds, one-dimensional ¹H and ¹³C NMR are foundational. However, to unambiguously assign complex structures and stereochemistry, advanced 2D NMR experiments are indispensable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing connectivity between protons and carbons, including through-bond correlations over two to three bonds which are vital for piecing together the molecular framework. ipb.ptresearchgate.net

Given the presence of a fluorine atom in this compound, ¹⁹F NMR spectroscopy offers a powerful tool for analysis. researchgate.net Specialized techniques that leverage the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus can be employed. For instance, ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments can provide definitive evidence of fluorine's position within the molecule and help resolve spectral overlap that might occur in proton spectra. researchgate.net For complex mixtures or in-situ reaction monitoring, techniques like Fluorine-Edited Selective TOCSY Acquisition (FESTA) can be used to obtain simplified ¹H spectra showing only the protons coupled to a specific fluorine atom, thereby isolating individual components in a mixture. researchgate.net

Table 1: Advanced NMR Pulse Sequences for Structural Elucidation

| Technique | Information Provided | Application to this compound Derivatives |

| HSQC | Direct one-bond ¹H-¹³C correlations | Mapping protonated carbons in the pyridine (B92270) ring and methoxy (B1213986) group. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Establishing connectivity between non-protonated carbons (e.g., C5, C6, CN) and nearby protons. |

| ¹⁹F NMR | Direct observation of the fluorine nucleus | Confirming the presence and chemical environment of the fluorine atom. |

| ¹H-¹⁹F COSY | Correlation between fluorine and coupled protons | Identifying protons in close proximity to the fluorine atom. |

| FESTA | Simplified ¹H spectra of fluorine-containing species | Isolating the ¹H NMR signals of a specific fluorinated derivative within a reaction mixture. |

High-Resolution Mass Spectrometry for Reaction Monitoring

High-resolution mass spectrometry (HRMS) is a vital tool for monitoring the progress of reactions that synthesize or modify this compound. It provides exact mass measurements, allowing for the confident determination of elemental compositions for reactants, intermediates, and products.

A particularly powerful HRMS technique for targeted analysis and reaction monitoring is Parallel Reaction Monitoring (PRM). mdpi.comnih.govnih.gov PRM, often performed on quadrupole-Orbitrap mass spectrometers, allows for the selective monitoring of a predefined set of ions. mdpi.comnih.gov In the context of synthesizing a derivative of this compound, a PRM experiment would involve isolating the precursor ion of the expected product (or a key intermediate) in the quadrupole, fragmenting it, and then detecting all fragment ions in the high-resolution Orbitrap analyzer. mdpi.comnih.gov This provides highly specific and sensitive detection, enabling the tracking of product formation and the disappearance of starting materials in real-time, even in complex reaction matrices. The high mass accuracy of the fragment ions further confirms the identity of the monitored species. nih.govnih.gov

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating complex mixtures, assessing the purity of synthesized compounds, and monitoring the progress of chemical reactions. For derivatives of this compound, High-Performance Liquid Chromatography (HPLC) is the predominant method.

Method Development for Complex Mixtures

The development of a robust HPLC method is critical for ensuring the accurate assessment of purity. For fluoro-methoxy substituted aromatic nitriles, reversed-phase HPLC (RP-HPLC) is a common starting point. A typical RP-HPLC method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). ptfarm.plnih.gov

Method development involves optimizing several parameters to achieve adequate separation of the main compound from impurities and starting materials. Key parameters include:

Column Chemistry: While C18 is standard, other stationary phases may be tested for altered selectivity.

Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is adjusted to control retention times.

pH of the Mobile Phase: For ionizable compounds, pH can significantly impact retention and peak shape.

Temperature: Column temperature affects viscosity and can influence selectivity.

Detection Wavelength: A UV detector is commonly used, and the wavelength is chosen to maximize the absorbance of the analyte. nih.gov

For complex mixtures containing structurally similar impurities, a gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to achieve separation of all components.

Optimization of Separation

Once a basic method is established, further optimization is performed to ensure it is robust and reliable. This includes fine-tuning the mobile phase composition and gradient slope to maximize resolution between the peak of interest and any adjacent impurity peaks. The flow rate can also be adjusted to balance analysis time with separation efficiency. Validation of the final method would involve assessing parameters such as linearity, precision, accuracy, and limits of detection and quantification to ensure its suitability for routine purity analysis. nih.govresearchgate.net

Table 2: Key Parameters in HPLC Method Development

| Parameter | Influence on Separation | Considerations for this compound |

| Stationary Phase | Selectivity, retention | A C18 column is a good starting point due to the compound's aromatic nature. |

| Mobile Phase | Retention time, peak shape | A mixture of acetonitrile and a slightly acidic buffer is likely to provide good results. |

| Flow Rate | Analysis time, efficiency | Typically 1.0 mL/min, can be adjusted to optimize resolution. |

| Detection | Sensitivity, specificity | UV detection at a wavelength of maximum absorbance for the nicotinonitrile chromophore. |

X-ray Crystallography in Structural Confirmation of Complex Derivatives

While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers the most definitive and unambiguous structural confirmation for crystalline solids. mdpi.com This technique provides a three-dimensional map of electron density within a single crystal, from which the precise arrangement of atoms, bond lengths, and bond angles can be determined. mdpi.com

For a novel, complex derivative of this compound, obtaining a single crystal suitable for X-ray diffraction would provide incontrovertible proof of its structure. This is particularly valuable when stereochemistry is a concern or when unexpected rearrangements occur during a reaction.

The crystal structure of a related compound, 2-methoxy-4,6-diphenylnicotinonitrile, was determined to be in an orthorhombic crystal system. nih.govnih.gov The analysis of such a structure not only confirms the covalent framework but also reveals details about the intermolecular interactions, such as π-π stacking and hydrogen bonding, that govern the crystal packing. nih.govnih.gov This information is valuable for understanding the solid-state properties of the material. For derivatives of this compound, X-ray crystallography would definitively establish the regiochemistry of substitution on the pyridine ring and the conformation of the molecule in the solid state.

Future Directions and Emerging Research Avenues for 5 Fluoro 6 Methoxynicotinonitrile

Development of Novel and Efficient Synthetic Routes for Industrial Scalability and Academic Innovation

The future of 5-Fluoro-6-methoxynicotinonitrile in various applications hinges on the development of synthetic routes that are not only efficient and high-yielding but also scalable for industrial production. While current methods often rely on nucleophilic aromatic substitution, researchers are actively exploring novel strategies to improve sustainability and cost-effectiveness.

One promising approach involves the use of more readily available starting materials and greener solvents. For instance, modifications to the synthesis of related nicotinonitrile derivatives have been shown to improve yields and reduce reaction times. researchgate.net The development of one-pot multicomponent reactions, which allow for the synthesis of complex molecules in a single step, is another area of active investigation. researchgate.net These methods offer significant advantages in terms of atom economy and waste reduction, aligning with the principles of green chemistry. acs.org

Furthermore, the exploration of catalytic methods, such as those employing transition metals, could lead to more efficient and selective syntheses. The goal is to create a robust and flexible synthetic platform that can be easily adapted for the production of a wide range of this compound derivatives. A summary of current and potential synthetic strategies is presented in Table 1.

Table 1: Synthetic Routes for Nicotinonitrile Derivatives

| Synthetic Method | Starting Materials | Key Features | Potential Advantages |

| Nucleophilic Aromatic Substitution | Dihalogenated pyridines, Sodium methoxide (B1231860) | Established method | Well-understood reaction mechanism |

| Multicomponent Reactions | Aryl aldehydes, Malononitrile (B47326), etc. | One-pot synthesis | High atom economy, reduced waste |

| Catalytic Cross-Coupling | Halogenated pyridines, Boronic acids/esters | Use of catalysts | High selectivity and efficiency |

Exploration of Undiscovered Reactivity Patterns and Green Chemistry Approaches

Beyond improving existing synthetic routes, a key area of future research lies in uncovering new reactivity patterns of this compound. Understanding how the fluorine and methoxy (B1213986) substituents influence the reactivity of the pyridine (B92270) ring and the nitrile group can open doors to novel chemical transformations.

The principles of green chemistry are central to this exploration. pjoes.comsemanticscholar.org This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. semanticscholar.org For example, research into solvent-free reactions or the use of water as a solvent could significantly reduce the environmental impact of synthesis. pjoes.com Additionally, the development of biocatalytic methods, which utilize enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis into flow chemistry and automated platforms represents a significant leap forward in terms of efficiency, reproducibility, and safety. researchgate.net Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This can lead to higher yields, improved purity, and the ability to safely handle hazardous intermediates. researchgate.net

Automated synthesis platforms can further accelerate the discovery and optimization of new derivatives. nih.gov These systems can perform a large number of reactions in parallel, allowing for the rapid screening of different reaction conditions and starting materials. nih.gov The combination of flow chemistry and automation has the potential to revolutionize the way this compound and its derivatives are synthesized, making them more accessible for a wide range of research and industrial applications. nih.gov

Expansion of Applications in Chemical Diversity Libraries and High-Throughput Synthesis

The unique structural features of this compound make it an ideal building block for the creation of chemical diversity libraries. timtec.netresearchgate.net These libraries, which contain a large number of structurally diverse compounds, are essential tools in drug discovery and materials science. nih.govscielo.br By systematically modifying the this compound scaffold, researchers can generate a vast array of novel compounds with a wide range of biological activities and material properties. nih.gov

High-throughput synthesis (HTS) techniques are crucial for the rapid generation and screening of these libraries. chemrxiv.orgrsc.orgfrontiersin.org HTS allows for the synthesis and testing of thousands of compounds in a short period, significantly accelerating the pace of discovery. nih.gov The development of HTS-compatible synthetic routes for this compound will be a key driver of its future applications.

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-6-methoxynicotinonitrile in laboratory settings?

Methodological Answer: The synthesis of this compound can be inferred from analogous nicotinonitrile derivatives. A common approach involves:

- Palladium-catalyzed cyanation : Reacting a halogenated precursor (e.g., 5-Fluoro-6-methoxy-3-bromopyridine) with zinc cyanide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert atmosphere (N₂) in polar aprotic solvents like DMF .

- Optimization : Reaction temperatures (80–120°C) and extended reaction times (12–24 hrs) improve yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typical.

Key Data :

| Precursor | Catalyst | Solvent | Yield Range |

|---|---|---|---|

| 5-Bromo-3-methoxypyridine | Pd(PPh₃)₄ | DMF | 65–85% |

Reference : (synthesis of 6-Amino-5-methoxynicotinonitrile), (bromo-nicotinonitrile intermediates).

Q. What are the key physical and chemical properties of this compound relevant to experimental handling?

Methodological Answer: While direct data is limited, extrapolation from structurally similar compounds suggests:

- Physical State : Likely a solid at room temperature (melting point ~90–110°C, based on analogs like 2-Amino-6-methylnicotinonitrile, m.p. 99°C) .

- Molecular Weight : Estimated ~167.14 g/mol (C₇H₄FN₂O).

- Solubility : Moderate solubility in DMSO, DMF, and dichloromethane; limited in water.

- Stability : Stable under inert storage (dry, 2–8°C), but sensitive to strong acids/bases due to nitrile and methoxy groups .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) :

- Storage : Tightly sealed containers in dry, ventilated areas; avoid proximity to oxidizers .

- Waste Disposal : Collect in designated hazardous waste containers; prevent drainage contamination .

Reference : (safety data for nicotinonitrile analogs).

Advanced Research Questions

Q. How do the electronic effects of fluorine and methoxy substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Fluorine (Electron-Withdrawing) : Activates the pyridine ring for nucleophilic substitution at adjacent positions. Enhances stability of intermediates in Suzuki-Miyaura couplings .

- Methoxy (Electron-Donating) : Directs electrophilic substitution to the para position. May sterically hinder reactions at the 6-position.

- Case Study : In Stille couplings, the nitrile group acts as a directing group, while fluorine increases electrophilicity at the 4-position .

Q. Experimental Design :

- Use DFT calculations to map electron density.

- Compare reaction rates with non-fluorinated/methoxy-free analogs.

Reference : (difluoromethyl/fluoro effects), (methoxy/fluoro interactions).

Q. What analytical techniques are most effective for characterizing this compound and its synthetic intermediates?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify methoxy (-OCH₃, δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm).

- ¹⁹F NMR : Detect fluorine environment (δ ~-110 to -120 ppm for aromatic F) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z ~168.05).

- HPLC-PDA : Purity assessment (C18 column, acetonitrile/water gradient) .

Q. How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.